molecular formula C20H20N2OS B5744078 N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide CAS No. 5697-10-9

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide

Cat. No.: B5744078
CAS No.: 5697-10-9
M. Wt: 336.5 g/mol
InChI Key: UBJFPFQKRMHHQT-UHFFFAOYSA-N
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Description

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide is a chemical compound known for its unique structure and properties It is composed of a quinoline ring substituted with three methyl groups and a benzamide moiety attached through a carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide typically involves the reaction of 2,2,4-trimethylquinoline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The benzamide moiety can undergo substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide can be compared with other similar compounds, such as:

    N-(2,2,4-trimethylquinoline-1-carbothioyl)aniline: Similar structure but with an aniline moiety instead of benzamide.

    N-(2,2,4-trimethylquinoline-1-carbothioyl)phenylacetamide: Contains a phenylacetamide group instead of benzamide.

    N-(2,2,4-trimethylquinoline-1-carbothioyl)benzylamine: Features a benzylamine group in place of benzamide.

The uniqueness of this compound lies in its specific combination of the quinoline and benzamide moieties, which imparts distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

IUPAC Name

N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14-13-20(2,3)22(17-12-8-7-11-16(14)17)19(24)21-18(23)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJFPFQKRMHHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=S)NC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357814
Record name N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-10-9
Record name N-(2,2,4-trimethylquinoline-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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